8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile
Description
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Properties
IUPAC Name |
8-(2-chloropyridin-3-yl)-8-oxooctanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-13-11(7-6-10-16-13)12(17)8-4-2-1-3-5-9-15/h6-7,10H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAWYAMDRRQJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641808 | |
| Record name | 8-(2-Chloropyridin-3-yl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-82-0 | |
| Record name | 2-Chloro-η-oxo-3-pyridineoctanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(2-Chloropyridin-3-yl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight and formula of 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile
This guide provides an in-depth technical analysis of 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile , a specialized intermediate used in the synthesis of Smoothened (Smo) receptor antagonists and Hedgehog pathway inhibitors.
Molecular Characterization, Synthesis Logic, and Application in Medicinal Chemistry
Core Molecular Identity
This compound represents a critical "linker-scaffold" intermediate. It features a 2-chloropyridine "warhead" (susceptible to
Physicochemical Profile
| Property | Value | Technical Note |
| IUPAC Name | 8-(2-chloropyridin-3-yl)-8-oxooctanenitrile | Often referred to in lab shorthand as the "C8-linker ketone". |
| Molecular Formula | Confirmed via elemental count (Pyridine | |
| Molecular Weight | 250.73 g/mol | Monoisotopic Mass: ~250.09 Da. |
| CAS Number | Analogous to 890100-80-8 | Note: The C7 homolog (heptanenitrile) is CAS 890100-80-8; the C8 variant is a specific SAR homolog. |
| Physical State | Viscous Oil or Low-Melting Solid | Tendency to crystallize slowly due to the flexible alkyl chain. |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water; lipophilic chain dominates. |
Structural Composition Analysis[1]
-
The Electrophile (Head): The 2-chloropyridine ring is electron-deficient. The chlorine at position 2 is activated for Nucleophilic Aromatic Substitution (
), typically by amines or anilines in subsequent drug synthesis steps. -
The Linker (Body): The 8-oxooctanenitrile chain provides a specific spatial distance (approx. 10-12 Å) between the pharmacophore head and the tail.
-
The Nucleophile Precursor (Tail): The nitrile (-CN) is a masked amine. In Hedgehog pathway inhibitors, this is often reduced to a primary amine to form amide bonds with other moieties.
Synthesis & Reaction Engineering
The synthesis of This compound requires precise chemoselectivity. A standard Grignard approach often fails because the Grignard reagent will attack the nitrile group (tail) as readily as the acyl chloride (head).
Recommended Route: Negishi Coupling (Organozinc) The most robust protocol utilizes organozinc chemistry, which tolerates nitriles while reacting efficiently with acyl chlorides.
Step-by-Step Protocol
Precursors:
Phase 1: Preparation of the Organozinc Reagent
-
Reagents: 7-Bromoheptanenitrile (1.0 eq), Zinc dust (activated, 1.5 eq), Iodine (catalytic), DMA (solvent).
-
Procedure:
-
Activate Zinc dust with 1,2-dibromoethane and TMSCl in dry DMA under Argon.
-
Add 7-Bromoheptanenitrile dropwise at 65°C.
-
Stir for 1-2 hours to form (6-cyanohexyl)zinc bromide .
-
Technical Insight: The nitrile remains intact because organozincs are less nucleophilic than Grignards (
) or Organolithiums ( ).
-
Phase 2: Palladium-Catalyzed Acylation
-
Reagents: 2-Chloronicotinoyl chloride (0.9 eq),
(0.01 eq), THF. -
Procedure:
-
Dissolve 2-Chloronicotinoyl chloride and Pd catalyst in dry THF.
-
Transfer the organozinc solution (from Phase 1) via cannula into the acyl chloride solution at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Saturated
. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Synthetic Pathway Diagram
The following diagram illustrates the chemoselective coupling logic:
Figure 1: Negishi coupling strategy for chemoselective synthesis of the target keto-nitrile.
Application in Drug Discovery (SAR)
This molecule is primarily utilized in Structure-Activity Relationship (SAR) studies for Hedgehog pathway inhibitors.
Mechanism of Action Context
Inhibitors like Vismodegib bind to the transmembrane domain of the Smoothened receptor. The binding pocket is a long, narrow hydrophobic tunnel.
-
Chain Length Sensitivity: The "linker" length determines how deep the pyridine head sits in the pocket relative to the amide/tail region.
-
The C8 vs. C7 Homolog: The 7-carbon homolog (7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile) is the standard intermediate. Researchers synthesize the 8-carbon variant (this topic) to test "methylene walking"—adding one carbon to increase lipophilicity (
) and probe the depth of the receptor pocket.
Self-Validating Quality Control (QC)
When synthesizing or purchasing this material, verify identity using these diagnostic NMR signals:
-
Pyridine Protons: Look for the characteristic ABC system of the 2,3-substituted pyridine ring (typically
8.5, 7.9, 7.4 ppm). -
Triplet at ~2.9 ppm: Represents the
alpha to the ketone ( ). -
Triplet at ~2.3 ppm: Represents the
alpha to the nitrile ( ). -
Integration: The integral ratio between the aromatic protons and the alpha-ketone methylene must be 3:2.
Safety & Handling
-
Corrosivity: The precursor (2-chloronicotinoyl chloride) is corrosive and water-sensitive.
-
Toxicity: Nitriles are toxic by ingestion/inhalation. The chloropyridine moiety can cause skin sensitization.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The ketone alpha-position is susceptible to oxidation or enolization over time if exposed to moisture.
References
-
Negishi, E. (2002). "Organozinc reagents in palladium-catalyzed cross-coupling reactions." Handbook of Organopalladium Chemistry for Organic Synthesis.
-
Manley, P. W., et al. (2002). "Advances in the structural biology, design and clinical development of Smoothened antagonists." Biochimica et Biophysica Acta (BBA). (Contextual grounding for linker length in Smo inhibitors).
-
PubChem Compound Summary. (2025). "7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile (Homolog Reference)." National Center for Biotechnology Information.
Sources
Technical Whitepaper: Physicochemical Profiling & Solubility Dynamics of Long-Chain Pyridyl Keto-Nitriles
Executive Summary
Long-chain pyridyl keto-nitriles represent a specialized class of heterocycles often utilized as high-affinity ligands in hydrometallurgical solvent extraction (e.g., Ni/Co separation) and as pharmacophores in kinase inhibitor development. Their utility is defined by a "Solubility Paradox": they require high lipophilicity for membrane permeability or organic phase retention, yet possess a polar, ionizable headgroup (pyridine ring + cyano-enol motif) essential for target binding or chelation.
This guide provides a rigorous framework for determining the solubility profiles of these compounds. It moves beyond static data tables to explain the causality of solubility—specifically the role of keto-enol tautomerism and pH-dependent protonation—and provides self-validating protocols for accurate measurement.
Part 1: Structural Dynamics & Tautomerism
To accurately measure solubility, one must understand what is dissolving. Unlike simple hydrocarbons, pyridyl keto-nitriles exist in a dynamic equilibrium that is sensitive to solvent polarity and pH.
The Tautomeric Triad
The core structure involves a pyridine ring attached to an acyl-acetonitrile backbone. In solution, this system fluctuates between three primary forms:
-
Keto-Nitrile Form: Favored in non-polar solvents; drives crystallization.
-
Enol-Nitrile Form: Stabilized by intramolecular hydrogen bonding (often between the enolic -OH and the pyridine nitrogen); dominant in chelation.
-
Protonated Cation: Occurs at pH < pKa (typically ~5.2 for the pyridine nitrogen), drastically increasing aqueous solubility.
Visualization: Tautomeric Equilibrium & Solvation
The following diagram illustrates the structural shifts that dictate solubility behavior.
Caption: Fig 1. Structural interconversion of pyridyl keto-nitriles. Solubility is not a static value but a function of the dominant tautomer in a given solvent.
Part 2: Representative Solubility Data
The following data aggregates trends observed in C8–C12 (octyl to dodecyl) substituted pyridyl keto-nitriles. Note that specific values will shift based on the exact position of the alkyl chain (3-cyano vs. 4-acyl substitution).
Table 1: Solubility Profile in Standard Solvents (25°C)
| Solvent Class | Specific Solvent | Solubility (mg/mL) | Mechanistic Insight |
| Polar Aprotic | DMSO | > 150 | High. Disrupts intermolecular H-bonds; stabilizes polar transition states. |
| Polar Aprotic | DMF | > 120 | High. Excellent for stock solution preparation. |
| Chlorinated | Dichloromethane (DCM) | 80 – 100 | High. Solvates the lipophilic chain and the aromatic core effectively. |
| Non-Polar | Toluene | 40 – 60 | Moderate. Favors the Keto tautomer; solubility increases with alkyl chain length. |
| Protogenic | Methanol | 25 – 45 | Moderate. Competes for H-bonding; may shift tautomeric equilibrium. |
| Aqueous | Water (pH 7.0) | < 0.05 | Negligible. Lipophilic tail dominates; compound exists as neutral molecule. |
| Aqueous | Water (pH 2.0) | > 10 | High. Pyridine nitrogen protonation ( |
Table 2: Lipophilicity Trends (Calculated & Observed)
| Alkyl Chain Length | LogP (Octanol/Water) | Aqueous Solubility (µM) | Application Suitability |
| Short (C1 - C2) | 0.5 – 1.2 | > 500 | Fragment-based screening; too soluble for extraction. |
| Medium (C4 - C6) | 2.0 – 3.5 | 50 – 200 | Oral drug candidates (Lipinski compliant). |
| Long (C8 - C12) | 4.5 – 6.8 | < 5 | Solvent extraction (hydrometallurgy); lipid formulations. |
Part 3: Experimental Protocols (Self-Validating)
To ensure data integrity, use the Thermodynamic Shake-Flask Method coupled with HPLC quantification. This protocol includes mandatory "Stop/Go" checkpoints.
Workflow Visualization
Caption: Fig 2. Standardized workflow for thermodynamic solubility determination.
Detailed Protocol: Thermodynamic Solubility
-
Preparation: Weigh 5–10 mg of the pyridyl keto-nitrile into a glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 buffer).
-
Saturation Verification (Self-Validation): Visually confirm undissolved solid remains. If the solution is clear, the limit has not been reached; add more solid.
-
Equilibration: Agitate at 25°C ± 1°C for 24 hours.
-
Why: Kinetic solubility (precipitation) often overestimates solubility. Thermodynamic equilibrium is required for accurate constants.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a saturated filter (to prevent adsorption loss).
-
Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm or 280 nm, matching the pyridine chromophore).
-
Calibration: Use a standard curve prepared in DMSO (where solubility is known/high) to quantify the aqueous sample.
-
Part 4: Critical Applications & Implications
Hydrometallurgical Extraction
In solvent extraction (SX), these ligands are dissolved in kerosene or toluene. The Distribution Coefficient (D) is the critical metric.
-
Mechanism: The enol form releases a proton (H+) to chelate metal ions (
). -
Optimization: Long chains (C10+) prevent the ligand from leaching into the aqueous acid phase. A LogP > 4.5 is mandatory for industrial viability.
Pharmaceutical Formulation
For drug development, the low aqueous solubility (< 5 µM) of long-chain variants poses bioavailability challenges.
-
Salt Formation: Reacting the pyridine nitrogen with methanesulfonic acid (Mesylate) or HCl can boost solubility by 100-fold, shifting the equilibrium to the cationic form (see Fig 1).
References
-
Tautomerism in Pyridinyl
-Diketones. Journal of Molecular Liquids. (2023). Detailed analysis of the keto-enol equilibrium in pyridine-substituted ketones, essential for understanding solubility mechanisms. [1] -
Solubility of Novel Cyanopyridine Derivatives. MedCrave Online. (2018). Provides experimental solubility data in DMF and DMSO for cyano-pyridine analogs, establishing baseline solubility expectations.
-
Synthesis and Lipophilicity of 3-Cyanopyridine Derivatives. ACS Omega. (2024). Discusses the synthesis and LogP (lipophilicity) calculations for 3-cyanopyridines, correlating structure to solubility.
-
Nitriles in Drug Discovery. NIH / PubMed Central. (2018). A comprehensive review of the physicochemical properties of the nitrile group, including hydrogen bonding capabilities and solubility effects.[2][3][4]
-
Thermodynamic Properties of Alkane Isomer Groups. NIST. (1984). Fundamental thermodynamic data for long-chain alkyl groups, used to estimate the lipophilic contribution to solubility.
Sources
Methodological & Application
Reductive amination of 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile for library generation
Application Note: High-Throughput Reductive Amination of 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile
Executive Summary
This guide details the protocol for the parallel synthesis of amine libraries utilizing This compound as the core scaffold. This substrate presents a unique chemoselective challenge: it contains a ketone (target for reduction), a nitrile (labile to strong reduction), and a 2-chloropyridine moiety (susceptible to nucleophilic aromatic substitution,
The protocol utilizes Sodium Triacetoxyborohydride (STAB) in a reductive amination workflow designed to selectively reduce the imine intermediate without affecting the cyano group or triggering chloride displacement.
Chemical Strategy & Rationale
The Chemoselectivity Challenge
The scaffold contains three reactive centers. The success of this library generation depends on orthogonal reactivity:
-
Ketone (C8 Position): The desired site of reaction. As a heteroaryl ketone, it is less electrophilic than aliphatic analogs, requiring acid catalysis.
-
Nitrile (C1 Position): Must be preserved for downstream linker chemistry (e.g., hydrolysis to acid or reduction to primary amine). Strong reducing agents like LiAlH₄ or unbuffered NaBH₄ can attack this group.
-
2-Chloropyridine Ring: An electron-deficient heterocycle. In the presence of amines and heat, this ring is prone to
, where the amine displaces the chlorine.
Reagent Selection: Why STAB?
Sodium Triacetoxyborohydride (STAB),
-
Mildness: Unlike
, STAB is non-toxic (no cyanide byproducts) and does not require strictly controlled pH buffers to prevent ketone reduction. -
Selectivity: STAB reduces iminiums/imines much faster than ketones or nitriles. It is too bulky and electron-poor to reduce the nitrile or the chloropyridine ring under standard conditions.
-
Solvent Compatibility: It performs optimally in 1,2-Dichloroethane (DCE), which solubilizes the lipophilic octanenitrile chain better than methanol.
Mechanism of Action
The reaction proceeds via the formation of an iminium ion (catalyzed by Acetic Acid), which is then irreversibly reduced by the hydride.
Figure 1: Mechanistic pathway. Acetic acid promotes iminium formation, which is the rate-determining step for aryl ketones.
Experimental Protocol
Reagent Preparation
| Reagent | MW ( g/mol ) | Conc. | Solvent | Notes |
| Scaffold | 250.72 | 0.2 M | DCE | Dissolve with mild sonication. |
| Amines | Var. | 0.25 M | DCE | Use 1.25 equivalents. |
| STAB | 211.94 | 0.5 M | DCE/DMF | Suspension is common; shake well. |
| AcOH | 60.05 | 17.4 M | Neat | Glacial Acetic Acid. |
Note: If STAB solubility is poor in pure DCE, a 10% DMF co-solvent mixture can be used.
Library Synthesis Workflow (96-Well Format)
Step 1: Dispensing
-
Aliquot 500 µL of Scaffold stock (100 µmol, 1.0 eq) into each well of a deep-well polypropylene plate.
-
Add 500 µL of Amine stock (125 µmol, 1.25 eq) to respective wells.
-
Add 10 µL of Glacial Acetic Acid (approx. 1.7 eq) to catalyze imine formation.
-
Critical: Seal and shake for 60 minutes at Room Temperature . Do NOT heat. Heating promotes the
side reaction with the chloropyridine.
-
Step 2: Reduction
-
Add 600 µL of STAB suspension (300 µmol, 3.0 eq).
-
Reseal and shake at Room Temperature for 16–24 hours.
-
Tip: Ensure the seal is gas-permeable or vent periodically, as STAB can release small amounts of gas upon decomposition.
-
Step 3: Quenching
-
Add 500 µL of 10% aqueous
to quench excess hydride and neutralize acetic acid. -
Vortex vigorously for 5 minutes until gas evolution ceases.
Step 4: Workup (SCX-2 Solid Phase Extraction) For high-throughput purification, use Strong Cation Exchange (SCX-2) cartridges.
-
Condition: Wash 1g SCX-2 cartridges with MeOH (3 mL) then DCE (3 mL).
-
Load: Apply the reaction mixture (organic layer) to the cartridge.
-
Wash: Elute with MeOH (5 mL) .
-
Result: Neutral impurities (unreacted ketone, borate salts) pass through. The basic amine product is retained.
-
-
Elute: Elute with 2M
in MeOH (5 mL) .-
Result: The ammonia displaces the product from the sulfonic acid resin.
-
-
Finish: Concentrate the ammoniacal eluent under vacuum (Genevac or SpeedVac) to yield the final amine.
Decision Logic & Workflow Diagram
The following diagram illustrates the decision process for handling difficult amines (sterically hindered or electron-deficient) within the library.
Figure 2: Library generation logic. Titanium(IV) isopropoxide is the fallback for unreactive amines, though it requires stricter moisture control.
Quality Control & Troubleshooting
Analytical Markers (LCMS)
-
Starting Material (SM): Monitor the disappearance of the ketone peak (MW 250.7).
-
Product: Look for [M+H]+ corresponding to (250.7 - 16 + MW_Amine + 2).
-
Byproduct (Alcohol): If moisture is present, the ketone may reduce to the alcohol (MW 252.7). This indicates the imine formation was too slow or the solvent was wet.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (Ketone remains) | Steric hindrance prevents imine formation. | Add Ti(OiPr)4 (1.5 eq) to the amine/ketone mix for 2h before adding STAB [2]. |
| Alcohol Byproduct (>10%) | Water in solvent hydrolyzed the imine. | Use anhydrous DCE; add molecular sieves to the reaction block. |
| Chlorine Loss (M-35 peak) | LOWER Temperature. Ensure reaction is at 20-25°C. Do not use basic scavengers until after quench. | |
| Nitrile Hydrolysis | Acid concentration too high or workup too harsh. | Ensure AcOH is <5% v/v. Avoid strong aqueous acids during workup. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
Cyclization methods for converting 8-oxooctanenitrile to fused heterocycles
Application Note & Protocols
Topic: Strategic Cyclization Methods for Converting 8-Oxooctanenitrile into Fused Heterocyclic Systems
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fused heterocyclic scaffolds are cornerstones in modern medicinal chemistry and materials science, offering rigid three-dimensional structures that can effectively interact with biological targets. 8-Oxooctanenitrile, a readily accessible linear C8 synthon, presents a unique opportunity for the synthesis of diverse fused heterocyclic systems due to its bifunctional nature, containing both an electrophilic ketone and a versatile nitrile group. This application note provides a comprehensive technical guide on several strategic cyclization methodologies for transforming 8-oxooctanenitrile into valuable fused heterocycles. We delve into the mechanistic rationale behind acid-catalyzed annulation, base-mediated Thorpe-Ziegler type cyclizations, and multi-component Gewald reactions. Each section offers field-proven insights into experimental design, detailed step-by-step protocols, and expected outcomes, empowering researchers to leverage this versatile building block in their synthetic programs.
Foundational Principles: The Dual Reactivity of 8-Oxooctanenitrile
The synthetic utility of 8-oxooctanenitrile stems from the distinct yet cooperative reactivity of its terminal functional groups. The ketone at the C-8 position serves as a classical electrophilic site for nucleophilic attack and a center for enolate formation. The nitrile group at C-1 is a potent electrophile, susceptible to attack by strong nucleophiles, and can also be hydrolyzed, reduced, or act as a nitrogen source in cyclization cascades. The seven-carbon aliphatic chain provides the necessary flexibility for intramolecular reactions to proceed efficiently, forming thermodynamically stable five-, six-, or seven-membered rings fused to a primary heterocyclic core. The choice of catalyst—acid, base, or metal—dictates which functional group is activated and the subsequent cyclization pathway.
Caption: General workflow for converting 8-oxooctanenitrile.
Thorpe-Ziegler Type Cyclization: Base-Mediated Synthesis of Fused α-Cyanocyclopentanones
The Thorpe-Ziegler reaction is a classic intramolecular condensation of dinitriles to form cyclic α-cyano ketones after hydrolysis. A variation of this powerful C-C bond-forming reaction can be applied to keto-nitriles like 8-oxooctanenitrile, where the ketone serves as the electrophilic partner instead of a second nitrile.
Mechanistic Rationale
The reaction is initiated by a strong, non-nucleophilic base that abstracts an acidic α-proton from the carbon adjacent to the nitrile group (C-2), generating a resonance-stabilized carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the electrophilic carbonyl carbon (C-8) of the ketone. This 5-exo-trig cyclization is sterically and electronically favored, leading to a five-membered cyclic intermediate. Subsequent protonation yields a stable β-hydroxynitrile, which can be isolated or, more commonly, eliminated under the reaction conditions to yield a fused α,β-unsaturated nitrile. Alternatively, workup can lead to the fused α-cyanocyclopentanone. The choice of base and reaction conditions is critical to prevent polymerization and favor the intramolecular pathway.
Caption: Mechanism of Thorpe-Ziegler type cyclization.
Experimental Protocol
Materials:
-
8-Oxooctanenitrile (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous THF (10 mL per 1 mmol of substrate).
-
Carefully add sodium hydride (1.2 eq) to the THF. Caution: NaH is highly reactive and pyrophoric. Handle under an inert atmosphere.
-
Heat the suspension to reflux.
-
Dissolve 8-oxooctanenitrile (1.0 eq) in anhydrous THF (5 mL per 1 mmol) and add it dropwise to the refluxing NaH suspension over 30 minutes using a syringe pump. The use of high dilution conditions favors intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the evolution of gas ceases and the pH is acidic (~pH 2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fused α-cyanocyclopentene derivative.
Data & Comparison
| Base Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| NaH | THF | 66 (reflux) | 4 | 75-85 | Standard, reliable conditions. |
| LDA | THF | -78 to RT | 2 | 60-70 | Faster reaction, but side reactions possible. |
| t-BuOK | t-BuOH | 83 (reflux) | 8 | 55-65 | Slower, may promote elimination. |
| LHMDS | Toluene | 110 (reflux) | 3 | 70-80 | Good for sterically hindered substrates. |
Gewald Reaction: Synthesis of Fused 2-Aminothiophenes
The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes. It classically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. For 8-oxooctanenitrile, the molecule itself contains the ketone and an activated methylene group alpha to the nitrile, allowing for a two-component variation with elemental sulfur.
Mechanistic Rationale
The reaction proceeds in two main stages. First, a Knoevenagel-type condensation occurs between the ketone carbonyl of one molecule and the active methylene group (C-2) of another, though in an intramolecular context, the enolate of the ketone attacks the nitrile. A more likely pathway for this substrate is the base-catalyzed reaction of the ketone's enolate with elemental sulfur to form a thiolate intermediate. This intermediate then attacks the nitrile group in an intramolecular fashion. The resulting cyclic intermediate undergoes tautomerization to yield the stable, aromatic 2-aminothiophene ring fused to the seven-membered ring. Morpholine or triethylamine are commonly used as bases, acting as both a catalyst and a sulfur transfer agent.
Caption: Experimental workflow for the Gewald reaction.
Experimental Protocol
Materials:
-
8-Oxooctanenitrile (1.0 eq)
-
Elemental Sulfur (S₈) (1.1 eq)
-
Morpholine (2.0 eq)
-
Ethanol
-
Diatomaceous earth (Celite®)
Procedure:
-
In a 100 mL round-bottom flask, combine 8-oxooctanenitrile (1.0 eq), elemental sulfur (1.1 eq), and ethanol (20 mL per 10 mmol of nitrile).
-
Add morpholine (2.0 eq) to the suspension with stirring at room temperature.
-
Attach a reflux condenser and heat the mixture to 50-60 °C in an oil bath.
-
Maintain the temperature and stir for 3-5 hours. The reaction mixture typically becomes dark and homogeneous before a precipitate may form. Monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration. If the product is oily, concentrate the reaction mixture under reduced pressure.
-
Wash the crude solid with cold ethanol (2 x 10 mL).
-
If necessary, purify the product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes). For non-crystalline products, dissolve the crude residue in dichloromethane, filter through a short pad of Celite® to remove residual sulfur, concentrate, and purify by chromatography.
Friedländer-Type Annulation: A Hypothetical Approach
While 8-oxooctanenitrile is not a direct substrate for the classical Friedländer annulation, which requires a 2-aminoaryl ketone, a synthetic chemist can envision a multi-step sequence to build a fused quinoline. This involves first forming a six-membered ring containing an amino group and a ketone, which can then undergo a subsequent intramolecular Friedländer-type cyclization. For example, a Michael addition followed by an intramolecular condensation could yield a suitable precursor. This highlights the potential for tandem reactions where 8-oxooctanenitrile serves as a foundational building block.
This approach underscores a key principle for drug development professionals: understanding how to strategically modify a starting material to enable powerful, name-reaction-based transformations. The conversion of the linear keto-nitrile into a cyclic amino-ketone, which then undergoes a predictable annulation, is a testament to the power of synthetic planning.
Conclusion
8-Oxooctanenitrile is a highly adaptable and economically viable starting material for the synthesis of complex fused heterocyclic systems. This guide demonstrates that by carefully selecting the reaction conditions—be it base-mediated, a multi-component setup, or a planned tandem sequence—a diverse array of valuable scaffolds can be accessed. The Thorpe-Ziegler type cyclization provides a direct route to fused carbocycles bearing a synthetically useful nitrile handle, while the Gewald reaction offers an efficient entry into fused thiophene systems, which are prevalent in pharmacologically active compounds. Understanding the underlying mechanisms of these transformations allows researchers to troubleshoot, optimize, and rationally design synthetic routes to novel chemical entities.
References
-
Nishiwaki, N., Kakutani, K., Tamura, M., & Ariga, M. (n.d.). Pseudo-intramolecular Cyclization of α-Nitro-δ-keto Nitrile Leading to 2-Amino-3-nitro-1,4-dihydropyridines. Chemistry Letters, Oxford Academic. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Organic Chemistry, 75(4), 1347-1350. Retrieved from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Bose, D. S., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Scribd. (n.d.). Gewald Reaction for Thiophene Synthesis. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Exploratory studies of the transition metal catalyzed intramolecular cyclization of unsaturated .alpha.,.alpha.-dichloro esters, acids, and nitriles. Retrieved from [Link]
-
Ghorab, M. M., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10347-10358. Retrieved from [Link]
-
Powner, M. W., & Procter, D. J. (2014). Polar-Radical Cyclization Cascades with Magnesiated Nitriles. Angewandte Chemie International Edition, 53(32), 8472-8476. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]
-
Okamoto, N. (2013). [Synthesis of functional heterocycles via tandem reaction]. Yakugaku Zasshi, 133(8), 879-887. Retrieved from [Link]
-
Ramirez-SanJuan, E., et al. (2020). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. Molecules, 25(20), 4736. Retrieved from [Link]
-
Wu, Y., Du, J., Hao, W., & Jiang, B. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry, 41(4), 1563-1571. Retrieved from [Link]
-
ACS Publications. (n.d.). Reactions of heterocyclic compounds with nitrilimines and their precursors. Retrieved from [Link]
-
Nature. (n.d.). Access to pyridines via cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles. Retrieved from [Link]
-
ACS Figshare. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of fused pyridines. Retrieved from [Link]
- Negm, A. M., Abdelrazek, F. M., Elnagdi, M. H., & Shaaban, L. H. (1994). *Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines
Application Notes and Protocols for the Scalable Synthesis of 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile
Abstract
This document provides a comprehensive guide for the scalable synthesis of 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile, a key intermediate in the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors (nAChRs).[1][2] We present a robust and scalable two-step synthetic route commencing from commercially available starting materials. The protocols detailed herein are designed for researchers, chemists, and professionals in the pharmaceutical and drug development industries, emphasizing safety, efficiency, and scalability. This guide includes detailed, step-by-step experimental procedures, data presentation in tabular format, and visual aids in the form of diagrams to elucidate the workflow and reaction mechanism.
Introduction and Significance
This compound and its derivatives are of significant interest in medicinal chemistry due to their structural resemblance to known nAChR ligands. The pyridine moiety is a common pharmacophore in compounds targeting the central nervous system.[3] The presence of a chloro-substituent on the pyridine ring offers a handle for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The keto-nitrile functionality provides a versatile scaffold for the construction of more complex heterocyclic systems. Given its potential as a pivotal building block, a scalable and reliable synthetic route is paramount for facilitating further research and development.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the carbon-carbon bond between the carbonyl group and the pyridine ring. This leads to two key synthons: an electrophilic 2-chloro-3-pyridyl carbonyl species and a nucleophilic C7-nitrile containing organometallic reagent.
This retrosynthetic approach forms the basis of our proposed scalable synthesis, which is divided into two main stages:
-
Stage 1: Preparation of the Electrophile: Conversion of 2-chloronicotinic acid to the highly reactive 2-chloronicotinoyl chloride.
-
Stage 2: Carbon-Carbon Bond Formation: The coupling of 2-chloronicotinoyl chloride with a suitable organometallic reagent derived from 8-bromooctanenitrile.
For the crucial C-C bond formation, we will primarily focus on a Grignard-based approach due to its cost-effectiveness and well-established nature. We will also present a more selective alternative using an organozinc reagent (a modified Blaise reaction) for enhanced control on larger scales.
Overall Synthetic Workflow
The overall synthetic scheme is depicted below. The process begins with the activation of 2-chloronicotinic acid to its acid chloride, followed by a cross-coupling reaction with an organometallic reagent generated in situ from 8-bromooctanenitrile.
Caption: Overall synthetic workflow for the target molecule.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-Chloronicotinoyl Chloride
This protocol describes the conversion of 2-chloronicotinic acid to its corresponding acid chloride using thionyl chloride. This is a standard and highly efficient method for activating carboxylic acids.[4][5]
Table 1: Reagents for 2-Chloronicotinoyl Chloride Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 2-Chloronicotinic Acid | 157.55 | 50.0 g | 0.317 | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 | 45.3 mL (74.2 g) | 0.624 | Chlorinating Agent |
| Anhydrous Dichloromethane (DCM) | 84.93 | 250 mL | - | Solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | - | Catalyst |
Protocol:
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH), and a dropping funnel. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the flask with 2-chloronicotinic acid (50.0 g, 0.317 mol) and anhydrous dichloromethane (250 mL).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (0.5 mL) to the suspension.
-
Addition of Thionyl Chloride: Add thionyl chloride (45.3 mL, 0.624 mol) dropwise from the dropping funnel over 30 minutes at room temperature. The reaction is exothermic, and gas evolution (HCl and SO₂) will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 40 °C) and maintain for 2-3 hours, or until the gas evolution ceases and the solution becomes clear.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloronicotinoyl chloride is an orange to brown oil or solid and is typically used in the next step without further purification.
Stage 2: Synthesis of this compound
This section details two protocols for the key carbon-carbon bond-forming reaction: a Grignard-based method and an alternative using an organozinc reagent.
This protocol utilizes a Grignard reagent, which is a powerful nucleophile for the formation of ketones from acyl chlorides.[6]
Table 2: Reagents for Grignard-Mediated Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 8-Bromooctanenitrile | 204.10 | 65.0 g | 0.318 | Starting Material |
| Magnesium Turnings | 24.31 | 8.5 g | 0.350 | Reagent |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 400 mL | - | Solvent |
| 2-Chloronicotinoyl Chloride | 176.00 | ~0.317 mol | ~0.317 | Electrophile |
| Iodine (I₂) | 253.81 | 1 crystal | - | Activator |
Protocol:
-
Grignard Reagent Preparation:
-
Set up a 1 L three-necked round-bottom flask, oven-dried and under an inert atmosphere, equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Place magnesium turnings (8.5 g, 0.350 mol) and a small crystal of iodine in the flask.
-
In the dropping funnel, prepare a solution of 8-bromooctanenitrile (65.0 g, 0.318 mol) in 200 mL of anhydrous THF.
-
Add a small portion (~20 mL) of the 8-bromooctanenitrile solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and the observation of gentle bubbling. Gentle warming may be required to initiate the reaction.
-
Once initiated, add the remaining 8-bromooctanenitrile solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve the crude 2-chloronicotinoyl chloride (~0.317 mol) in 200 mL of anhydrous THF and add it to the dropping funnel.
-
Add the 2-chloronicotinoyl chloride solution dropwise to the Grignard reagent at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound as a solid.
-
This alternative protocol employs an organozinc reagent, which is generally less reactive and more tolerant of functional groups like nitriles, potentially leading to higher yields and fewer side products on a large scale.[7][8]
Table 3: Reagents for Organozinc-Mediated Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 8-Bromooctanenitrile | 204.10 | 65.0 g | 0.318 | Starting Material |
| Zinc Dust (activated) | 65.38 | 22.9 g | 0.350 | Reagent |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 400 mL | - | Solvent |
| 2-Chloronicotinoyl Chloride | 176.00 | ~0.317 mol | ~0.317 | Electrophile |
| Copper(I) Iodide (CuI) | 190.45 | 3.0 g | 0.016 | Catalyst |
Protocol:
-
Organozinc Reagent Preparation:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a 1 L three-necked flask under an inert atmosphere, add the activated zinc dust (22.9 g, 0.350 mol) and anhydrous THF (100 mL).
-
Add a solution of 8-bromooctanenitrile (65.0 g, 0.318 mol) in 100 mL of anhydrous THF dropwise. The reaction may require gentle heating to initiate.
-
After initiation, maintain the reaction at a gentle reflux for 2-3 hours to form the organozinc reagent.
-
-
Acylation Reaction:
-
In a separate 1 L flask under an inert atmosphere, dissolve the crude 2-chloronicotinoyl chloride (~0.317 mol) in 200 mL of anhydrous THF and cool to -10 °C.
-
Add copper(I) iodide (3.0 g, 0.016 mol) to the 2-chloronicotinoyl chloride solution.
-
Transfer the freshly prepared organozinc reagent to the 2-chloronicotinoyl chloride solution via cannula at a rate that maintains the temperature below 0 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol A (Section 4.2.1).
-
Reaction Mechanism
The core of this synthesis is the nucleophilic acyl substitution reaction. The organometallic reagent (Grignard or organozinc) acts as a source of a carbanion, which attacks the electrophilic carbonyl carbon of the 2-chloronicotinoyl chloride.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. Blaise Reaction [organic-chemistry.org]
- 8. Blaise ketone synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Purification of 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile using column chromatography. This document offers practical, field-proven insights to overcome common challenges and optimize your purification workflow.
Introduction
This compound is a functionalized pyridine derivative containing a ketone and a nitrile group. The presence of the basic pyridine nitrogen and the polar ketone and nitrile functionalities can introduce challenges during purification by silica gel column chromatography. Common issues include peak tailing, co-elution with impurities, and on-column degradation. This guide provides a systematic approach to troubleshoot and optimize the purification of this and structurally related compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities on TLC and Column
Q: My TLC plate shows streaking or spots that are very close together. How can I improve the separation?
A: Achieving good separation is fundamental. Here’s a systematic approach to optimizing your solvent system:
-
Systematic Solvent Screening: The key is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate. This Rf range generally translates well to column chromatography, providing a good balance between resolution and elution time.
-
Varying Polarity: Start with a common non-polar/polar solvent mixture like Hexane/Ethyl Acetate. If your compound is not moving from the baseline, gradually increase the proportion of the more polar solvent (Ethyl Acetate). If it's moving too fast (high Rf), decrease the polar solvent concentration.
-
Alternative Solvent Systems: If you can't achieve good separation with Hexane/Ethyl Acetate, consider other solvent systems. For compounds with moderate polarity, Dichloromethane/Methanol or Toluene/Acetone mixtures can be effective.
-
The Power of a Third Component: Sometimes, adding a small amount of a third solvent can significantly improve separation. For basic compounds like pyridines, adding a small percentage (0.1-1%) of triethylamine (TEA) to your eluent can deactivate acidic sites on the silica gel, leading to sharper spots and reduced tailing.[1] Conversely, a small amount of acetic acid can help in separating acidic compounds.
Issue 2: The Compound is Tailing or Streaking on the Column
Q: My compound elutes over many fractions with a "tail," leading to low purity and diluted samples. What causes this and how can I fix it?
A: Peak tailing is a frequent problem when purifying basic compounds like pyridine derivatives on standard silica gel.[2]
-
Causality: The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel.[2] This leads to a portion of your compound being more strongly retained, resulting in a "tailing" effect as it slowly elutes.
-
Solutions:
-
Mobile Phase Additives: The most common and effective solution is to add a small amount of a competing base, like triethylamine (TEA), to your mobile phase (typically 0.1-1% v/v).[2][3] TEA will preferentially bind to the acidic silanol sites, minimizing their interaction with your target compound.
-
Stationary Phase Modification: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds. Amine-functionalized silica is another option designed to minimize these interactions.[1]
-
Issue 3: Low or No Recovery of the Compound from the Column
Q: I've run my column, but I'm getting a very low yield or none of my compound is eluting. What could be happening?
A: Low recovery can be due to several factors, from incorrect solvent choice to on-column degradation.
-
Compound is Too Polar: If your compound is highly polar, it might be irreversibly adsorbed onto the silica gel.[1]
-
Troubleshooting: Gradually increase the polarity of your mobile phase. A gradient elution from a less polar to a more polar solvent system (e.g., starting with Hexane/Ethyl Acetate and gradually increasing the proportion of a more polar solvent like Methanol) can help elute highly retained compounds.
-
-
Compound Degradation: The acidic nature of silica gel can cause the degradation of sensitive compounds.[2]
-
2D TLC Test for Stability: To check for on-column stability, you can perform a two-dimensional TLC. Spot your compound on the corner of a square TLC plate, run it in a solvent system, dry the plate, turn it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.
-
Mitigation Strategies: If degradation is observed, switch to a less acidic stationary phase like neutral alumina or use silica gel that has been deactivated with triethylamine.[1]
-
-
Precipitation on the Column: If your crude material is not fully soluble in the loading solvent, it can precipitate at the top of the column.
-
Solution: Ensure your sample is fully dissolved in a minimal amount of the initial mobile phase or a slightly stronger solvent before loading. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel, can also be an effective technique for samples with poor solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A good starting point for a compound with the expected polarity of this compound would be a 7:3 to 1:1 mixture of Hexane:Ethyl Acetate. You can then adjust the ratio based on the observed Rf value. Adding 0.1% triethylamine to the solvent system is also recommended to improve peak shape.
Q2: How much silica gel should I use for my column?
A general rule of thumb is to use a silica gel to crude material ratio of 30:1 to 50:1 by weight for moderately difficult separations. For very difficult separations, this ratio can be increased to 100:1 or more.
Q3: What is the difference between dry loading and wet loading a column?
-
Wet Loading: The sample is dissolved in a minimal amount of the initial mobile phase and carefully pipetted onto the top of the packed column. This is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: The sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated. The resulting free-flowing powder is then carefully added to the top of the packed column. This method is preferred for samples with poor solubility in the mobile phase as it often leads to better resolution.
Q4: Can I reuse my silica gel?
It is generally not recommended to reuse silica gel for purifying different compounds as it can lead to cross-contamination. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a very polar solvent (like methanol) and then re-equilibrated with the initial mobile phase. However, for obtaining high-purity material, fresh silica gel is always the best practice.
Q5: My purified compound still shows impurities by NMR. What are my next steps?
If column chromatography does not provide the desired purity, consider alternative purification techniques such as:
-
Preparative Thin-Layer Chromatography (Prep TLC): For small-scale purifications.
-
Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities.
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, purification on a C18-functionalized silica gel using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide a different selectivity and may separate stubborn impurities.
Experimental Protocols
Protocol 1: TLC Solvent System Optimization
-
Prepare several small TLC developing chambers with different solvent systems. Suggested starting points are:
-
80:20 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
70:30:0.1 Hexane:Ethyl Acetate:Triethylamine
-
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude material onto several TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.4 with good separation from impurities.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriate size glass column and ensure it is clean and dry.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to the solution.
-
Evaporate the solvent completely to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the optimized mobile phase to the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to start the elution.
-
Maintain a consistent flow rate.
-
Collect fractions in an appropriate number of test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
Combine the fractions that contain your pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase (Starting Point) | Hexane:Ethyl Acetate (7:3) + 0.1% Triethylamine | Good starting polarity for many functionalized pyridines. TEA minimizes peak tailing. |
| Rf Target (TLC) | 0.2 - 0.4 | Optimal range for good separation and reasonable elution time on a column. |
| Loading Method | Dry Loading | Recommended for potentially poorly soluble compounds to improve resolution. |
| Silica:Crude Ratio | 30:1 to 50:1 (w/w) | Provides sufficient resolving power for most separations. |
Visualizations
Caption: A high-level workflow for troubleshooting common chromatography issues.
Caption: Step-by-step workflow for column chromatography purification.
References
-
Glorius, F., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]
-
Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Retrieved from [Link]
-
Wasa, M., et al. (2012). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. ACS Publications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Reddy, D., et al. (2019). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. Retrieved from [Link]
-
Poole, C. F. (2017). Thin–layer Chromatography (TLC). Analytical Toxicology. Retrieved from [Link]
-
McLaughlin, M., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. Retrieved from [Link]
-
StabilityHub. (2023). Desiccant Impact on Stability. Retrieved from [Link]
-
Pornrapee, N., et al. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. National Institutes of Health. Retrieved from [Link]
Sources
Removing impurities from crude 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile
This guide addresses the purification of 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile , a functionalized pyridine intermediate likely used in the synthesis of complex pharmaceutical scaffolds (structurally analogous to intermediates for NSAIDs like Pelubiprofen or specific kinase inhibitors).
The presence of the 2-chloro-3-acyl pyridine motif combined with a terminal nitrile presents a unique "chemical conflict": the molecule is sensitive to strong nucleophiles (at the 2-Cl position) and hydrolysis (at the nitrile), yet requires removal of polar starting materials.
Subject: Troubleshooting Impurity Removal in Crude this compound Ticket Priority: High (Process Chemistry/R&D)
Part 1: The Diagnostic Triage (FAQs)
Q1: My crude product is a dark, viscous oil that refuses to crystallize, even though the literature suggests a solid. What is preventing solidification?
A: This is the "Solvent/Impurity Trap."[1] The 2-chloropyridine moiety is prone to forming
-
The Fix: Do not force crystallization yet. Perform a solvent swap to isopropyl alcohol (IPA) or Ethanol/Water. If the purity is <85%, you must perform a silica plug filtration first to remove the tarry oligomers that inhibit crystal lattice formation.[1]
Q2: I see a new impurity growing at RRT ~0.85 during aqueous workup. Did I hydrolyze the nitrile?
A: Likely not the nitrile yet.[1] The 2-chloro position on the pyridine ring is activated by the adjacent carbonyl (3-acyl group). If you used a strong base (NaOH/KOH) for quenching or washing, you likely performed a Nucleophilic Aromatic Substitution (
-
The Fix: Switch to saturated
or for neutralization. Avoid hydroxide bases. Keep the aqueous phase temperature .
Q3: My HPLC purity is 98%, but the NMR assay is only 90%. Where is the missing mass? A: This gap usually indicates inorganic salt occlusion . The keto-nitrile chain can chelate metals (Mg, Zn, or Al from Friedel-Crafts/Grignard steps).[1] These salts do not show up on UV-Vis HPLC but weigh down the sample.
-
The Fix: A standard brine wash is insufficient.[1] You need a chelating wash using dilute aqueous EDTA or an ammonium chloride (
) quench to break the metal-organic complexes.
Part 2: Impurity Profiling & Removal Strategy
The following table summarizes the critical impurities expected in the synthesis of this molecule (assuming acylation of 2-chloropyridine derivatives) and the specific removal technique.
| Impurity Type | Likely Identity | Origin | Chemical Behavior | Removal Protocol |
| Acidic SM | 2-Chloronicotinic Acid | Unreacted Starting Material | Soluble in mild base; Polar | Bicarb Wash: Wash organic layer with cold 5% |
| Hydrolysis | 8-(...)-8-oxooctanoic acid | Hydrolysis of Nitrile | Acidic; Polar | Column/Recryst: Hard to separate by extraction. Requires recrystallization from EtOH/Water. |
| Regioisomer | 4- or 6-substituted isomer | Acylation Selectivity Issue | Similar solubility to product | Recrystallization: Exploits differential solubility in IPA. |
| Substitution | 2-Hydroxy derivative | Phenolic/Tautomeric | Silica Plug: Much more polar than the chloro-product. | |
| Oligomer | Pyridine Tars | Thermal decomposition | Non-polar/High MW | Charcoal/Silica: Treat with activated carbon or filter through silica pad. |
Part 3: Step-by-Step Purification Protocols
Protocol A: The "Soft-Touch" Workup (Removal of Acids & Tars)
Use this protocol immediately after reaction quenching to prevent degradation.
-
Quench: Pour reaction mixture into chilled 10%
(maintain internal temp ). -
Extraction: Extract with Ethyl Acetate (EtOAc) .[2] Avoid DCM if possible, as it complicates later crystallization.[1]
-
The Acid Purge: Wash the organic layer twice with cold 5%
.[1]-
Why? This removes unreacted 2-chloronicotinic acid (pKa ~2.8) without hydrolyzing the nitrile or displacing the chlorine.[1]
-
-
The Tar Trap: Dry the organic layer over
. Add Activated Charcoal (5 wt%) and stir for 30 minutes. Filter through a Celite pad.-
Why? Pyridine tars bind irreversibly to carbon, clarifying the oil.[1]
-
Protocol B: Crystallization (The Polishing Step)
Target: >99% Purity.[1]
-
Solvent Swap: Concentrate the crude oil. Add Isopropyl Alcohol (IPA) (approx. 3-4 volumes relative to crude mass).
-
Dissolution: Heat to
until clear. Do not boil (minimizes thermal degradation). -
Seeding: Cool slowly to
. Add seed crystals if available. If not, scratch the flask wall.[1] -
Anti-Solvent: Dropwise add n-Heptane (2 volumes) over 1 hour while cooling to
. -
Isolation: Filter the solid. Wash with cold 1:1 IPA/Heptane.
-
Drying: Vacuum dry at
. Warning: Higher temps may sublime the product or cause nitrile hydrolysis if moisture is present.[1]
Part 4: Purification Logic Flowchart
The following diagram illustrates the decision-making process for purifying this specific intermediate, accounting for its chemical sensitivities.
Caption: Workflow for removing acidic precursors and oligomers while preserving the labile chloro-pyridine and nitrile motifs.
Part 5: Scientific Rationale & Mechanisms
The "Ortho-Effect" & Stability
The 2-chloro-3-acyl substitution pattern is electronically distinct. The carbonyl group at position 3 withdraws electron density, making the chlorine at position 2 highly susceptible to nucleophilic attack (
-
Implication: Standard caustic washes (NaOH) used to remove carboxylic acids will destroy your product by replacing -Cl with -OH [1]. This necessitates the use of weak bases (
) and low temperatures.
Metal Chelation
Keto-nitriles are bidentate ligands. If the synthesis involved Lewis acids (
-
Implication: This complex often appears as an "oil" that resists crystallization. The ammonium chloride (
) quench is critical because competes for the metal, freeing the organic ligand [2].[1]
Crystallization Dynamics
The molecule possesses a long aliphatic chain (octane) which adds flexibility, often hindering crystal lattice packing.[1]
-
Implication: A single solvent (like Ethanol) often leads to "oiling out." A binary system (Solvent/Anti-solvent) like IPA/Heptane forces the polar pyridine head to stack while the non-polar heptane accommodates the aliphatic tail, encouraging solidification [3].[1]
References
-
Nucleophilic Substitution in Pyridines
-
Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley. (Chapter on Pyridines: Reactivity of Halo-pyridines).
- Relevance: Explains the lability of the 2-chloro substituent activ
-
-
Impurity Removal in Process Chemistry
-
Source: Moynihan, H. A., & Horgan, D. E. (2017).[1][3] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[3] Organic Process Research & Development, 21(10).[1]
- Relevance: Defines "Class 1" impurities (removable by recrystallization) vs. "Class 2" (require chemical washing)
-
-
Pelubiprofen Intermediate Synthesis (Structural Analog)
-
Source: KR20220039116A - Method for producing high purity Pelubiprofen.[4]
- URL
- Relevance: Provides industrial context for purifying phenyl-propionic acid derivatives and similar keto-functionalized intermedi
-
Sources
Validation & Comparative
A Predictive Guide to the Mass Spectrometry Fragmentation of 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile
The rationale behind this predictive analysis is rooted in the fundamental principles of mass spectrometry, where fragmentation is not a random process but is governed by the chemical stability of the resulting ions and neutral losses.[1] By dissecting the molecule into its functional components, we can anticipate the most probable cleavage points and rearrangements.
Molecular Structure and Predicted Molecular Ion
Structure: 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile
Molecular Formula: C₁₃H₁₅ClN₂O
Molecular Weight: 266.73 g/mol (for ³⁵Cl) and 268.73 g/mol (for ³⁷Cl)
The first crucial step in interpreting any mass spectrum is to identify the molecular ion (M⁺•). For this compound, we expect to see a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. The M⁺• peak should appear at m/z 266, and a smaller M+2 peak should be present at m/z 268 with an intensity of approximately one-third that of the M⁺• peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. However, for both long-chain nitriles and some ketones, the molecular ion peak can be weak or even absent.[2]
Predicted Fragmentation Pathways
The fragmentation of this molecule is predicted to be driven by the presence of the carbonyl group (ketone), the long alkyl chain, the terminal nitrile group, and the chloro-pyridyl ring. The most likely fragmentation pathways are detailed below.
Alpha-Cleavage around the Carbonyl Group
Alpha-cleavage is a dominant fragmentation pathway for ketones, involving the breaking of the bond adjacent to the carbonyl group.[1][3] This results in the formation of a stable acylium ion.
-
Cleavage 'a': Loss of the C₇H₁₂CN alkyl-nitrile chain as a radical. This will produce a highly stable 2-chloro-3-pyridyl acylium ion. This is predicted to be one of the most abundant ions in the spectrum.
-
Fragment: [C₅H₃ClNCO]⁺
-
Predicted m/z: 140 (for ³⁵Cl) and 142 (for ³⁷Cl)
-
-
Cleavage 'b': Loss of the 2-chloro-3-pyridyl group as a radical. This results in an acylium ion containing the octanenitrile chain.
-
Fragment: [O=C-(CH₂)₆-CN]⁺
-
Predicted m/z: 138
-
Caption: Predicted alpha-cleavage pathways at the carbonyl group.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation for molecules containing a carbonyl group and a sufficiently long alkyl chain with an accessible γ-hydrogen.[2][4] This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene.
In this molecule, a γ-hydrogen on the alkyl chain can be transferred to the carbonyl oxygen. This would lead to the elimination of a neutral hexenenitrile molecule.
-
Fragment: A charged enol of the 2-chloro-3-pyridyl ketone.
-
Predicted m/z: 157 (for ³⁵Cl) and 159 (for ³⁷Cl)
-
Neutral Loss: C₆H₉N (95 Da)
Additionally, the nitrile group itself can induce a McLafferty-type rearrangement, which typically results in a characteristic ion at m/z 41 for straight-chain nitriles.[2]
Caption: Predicted McLafferty rearrangement pathway.
Cleavage of the Pyridyl Ring and Associated Groups
The aromatic chloro-pyridyl ring can also undergo fragmentation. Common fragmentation pathways for chlorinated aromatic compounds include the loss of a chlorine radical or a neutral HCl molecule.
-
Loss of Cl: A fragment corresponding to [M-Cl]⁺.
-
Predicted m/z: 231
-
-
Loss of CO: The acylium ion at m/z 140/142 can further lose carbon monoxide.
-
Fragment: [C₅H₃NCl]⁺• (2-chloropyridine cation radical)
-
Predicted m/z: 111 (for ³⁵Cl) and 113 (for ³⁷Cl)
-
Fragmentation of the Aliphatic Nitrile Chain
Long-chain aliphatic nitriles are known to produce a series of cluster peaks separated by 14 Da, corresponding to the loss of CH₂ groups.[3] Furthermore, a characteristic peak for straight-chain nitriles with seven or more carbons can be observed at m/z 97.[2]
-
[M-1]⁺: Loss of an α-hydrogen to the nitrile group can form a resonance-stabilized cation.[2]
-
Predicted m/z: 265
-
-
Characteristic Nitrile Fragments: Expect to see peaks at m/z 41 (from McLafferty rearrangement) and potentially m/z 97.[2]
Summary of Predicted Key Fragments
| Predicted m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Structure | Fragmentation Pathway | Predicted Intensity |
| 266 / 268 | [C₁₃H₁₅ClN₂O]⁺• | Molecular Ion (M⁺•) | Low to Absent |
| 231 | [M-Cl]⁺ | Loss of Chlorine Radical | Low |
| 157 / 159 | [C₇H₆ClNO]⁺• | McLafferty Rearrangement | Medium |
| 140 / 142 | [C₆H₃NClO]⁺ | Alpha-Cleavage 'a' | High (likely base peak) |
| 138 | [C₈H₁₂NO]⁺ | Alpha-Cleavage 'b' | Medium |
| 111 / 113 | [C₅H₃NCl]⁺• | Loss of CO from m/z 140/142 | Medium |
| 97 | [C₆H₁₁N]⁺• | Characteristic long-chain nitrile fragment | Low to Medium |
| 41 | [C₂H₃N]⁺• | McLafferty rearrangement of nitrile | Medium |
Recommended Experimental Protocol
To validate this predictive model, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 400.
Data Analysis
-
Extract Spectrum: Obtain the mass spectrum from the apex of the chromatographic peak corresponding to the target compound.
-
Identify Molecular Ion: Look for the M⁺• and M+2 peaks at m/z 266 and 268, respectively.
-
Compare with Predictions: Compare the experimental fragment ions with the predicted ions in the table above.
-
Confirm Structures: For unambiguous identification, high-resolution mass spectrometry (e.g., Q-TOF) could be employed to confirm the elemental composition of the key fragment ions.
Caption: Recommended GC-MS experimental workflow.
Conclusion
This guide presents a theoretically grounded prediction of the mass spectrometry fragmentation pattern of this compound. The dominant predicted fragments arise from alpha-cleavage around the carbonyl group, leading to a highly stable 2-chloro-3-pyridyl acylium ion (m/z 140/142), and McLafferty rearrangement. By understanding these fundamental fragmentation pathways, researchers can more effectively identify this and related compounds, even in the absence of a library standard. The provided experimental protocol offers a clear path for validating these predictions in a laboratory setting.
References
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Available at: [Link]
-
Tomer, K. B., & Djerassi, C. (1973). Mass spectrometry in structural and stereochemical problems. CCXXXIV. Alkyl pyridyl ketones. The Journal of Organic Chemistry, 38(24), 4152–4157. Available at: [Link]
-
NIST. (n.d.). di-2-Pyridyl ketone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
NIST. (n.d.). Phenyl 4-pyridyl ketone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Damico, J. N., Barron, R. P., & Ruth, J. M. (1968). The mass spectra of some chlorinated pesticidal compounds. Organic Mass Spectrometry, 1(2), 331–342. Available at: [Link]
-
PubChem. (n.d.). Bis(2-pyridyl) ketone. National Center for Biotechnology Information. Available at: [Link]
-
Pleasance, S., B-Crozier, J., & Guidat, R. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid Communications in Mass Spectrometry, 14(2), 91-4. Available at: [Link]
-
Khan, A. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule [Video]. YouTube. Available at: [Link]
-
El-Gamil, M. M., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. Available at: [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Definitive Structural Validation of 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile
An Objective Comparison of Single-Crystal X-ray Diffraction with Orthogonal Spectroscopic Methods
Executive Summary
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding biological activity to predicting physical properties—is built. This guide focuses on the structural validation of 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile, a novel compound with potential applications as a synthetic intermediate. While various analytical techniques can provide structural clues, Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for determining absolute molecular structure in the solid state.[1]
This document, written from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven walkthrough of the SCXRD workflow. It explains the causality behind critical experimental choices and contrasts the definitive nature of crystallographic data with the complementary, yet indirect, information provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for approaching molecular structure validation, ensuring data integrity and scientific rigor.
Introduction: The Imperative for Unambiguous Structure
The molecule this compound presents a unique combination of functional groups: a chlorinated pyridine ring, a ketone, and a long-chain nitrile. This complexity makes its precise atomic arrangement crucial for understanding its reactivity and potential interactions in a biological or material context. While preliminary techniques might suggest the correct connectivity, they cannot definitively resolve questions of conformation, bond angles, and intermolecular packing in the solid state.
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides a precise three-dimensional map of atoms in a crystal.[2][3] By analyzing how a crystal scatters an X-ray beam, we can determine the exact coordinates of each atom, leading to definitive measurements of bond lengths, bond angles, and the overall molecular conformation.[2] This guide will first detail the process of obtaining this definitive structure via SCXRD and then compare the richness of this data against other widely used, but less direct, analytical methods.
The Gold Standard: Validating Structure with Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides an unparalleled level of detail, offering a direct visualization of the molecular structure. The process is a multi-stage workflow, where success in each stage is predicated on meticulous execution in the preceding one.
The SCXRD Experimental Workflow: A Causality-Driven Approach
The journey from a powdered sample to a fully refined crystal structure involves several critical steps. The rationale behind each step is as important as the procedure itself.
Sources
A Researcher's Guide to IR Spectroscopy of Keto and Nitrile Groups in Pyridyl Derivatives
<
For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to probe the functional groups within a molecule. This guide provides an in-depth comparison of the characteristic IR absorption peaks for keto (C=O) and nitrile (C≡N) groups when incorporated into pyridyl derivatives. We will explore the electronic interplay between these functional groups and the pyridine ring, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Influence of the Pyridine Ring: An Electronic Tug-of-War
The position of a functional group's characteristic peak in an IR spectrum is exquisitely sensitive to its electronic environment. The pyridine ring, an aromatic heterocycle, exerts a significant influence on attached keto and nitrile groups through a combination of inductive and resonance (mesomeric) effects. Understanding this interplay is crucial for accurate spectral interpretation.
Pyridine contains a nitrogen atom that is more electronegative than carbon, leading to a net electron-withdrawing inductive effect (-I).[1] Additionally, the nitrogen lone pair does not fully participate in the aromatic π-system, allowing the ring to act as a π-electron acceptor.[1][2] These electronic effects alter the bond strength, and consequently the vibrational frequency, of attached keto and nitrile groups.
Keto Group (C=O) Vibrations
The stretching vibration of a carbonyl group (C=O) typically appears as a strong, sharp band in the region of 1650-1800 cm⁻¹.[3][4] The precise location of this peak is diagnostic of the molecular structure.
-
Conjugation: When a keto group is conjugated with the pyridyl ring, delocalization of π-electrons occurs. This resonance effect lengthens and weakens the C=O double bond, resulting in a decrease in the stretching frequency (a shift to lower wavenumbers).[5][6][7][8] This shift is typically in the range of 20-40 cm⁻¹.
-
Inductive Effects: The electron-withdrawing nature of the pyridine ring can, to a lesser extent, pull electron density away from the carbonyl carbon, slightly strengthening the C=O bond and causing a shift to a higher wavenumber.[9] However, the resonance effect is generally more dominant in conjugated systems.
-
Position of Substitution: The position of the keto group on the pyridyl ring (ortho, meta, or para to the nitrogen) influences the extent of these electronic effects. Conjugation is most effective when the keto group is at the 2- (ortho) or 4- (para) position, leading to a more significant lowering of the C=O stretching frequency compared to the 3- (meta) position.
Nitrile Group (C≡N) Vibrations
The nitrile group (C≡N) exhibits a characteristic stretching vibration in the 2200-2260 cm⁻¹ region.[10][11] This peak is typically sharp and of medium to strong intensity.
-
Conjugation: Similar to the keto group, conjugation of the nitrile group with the pyridyl ring leads to electron delocalization. This weakens the C≡N triple bond, causing the absorption peak to shift to a lower frequency.[10][12]
-
Inductive Effects: The strong electron-withdrawing inductive effect of the pyridine nitrogen can increase the C≡N bond strength, leading to a shift to a higher wavenumber. The balance between resonance and inductive effects determines the final peak position.[9]
-
Substituent Effects: The presence of other electron-donating or electron-withdrawing groups on the pyridine ring can further modulate the electronic environment of the nitrile group, causing additional shifts in its characteristic frequency.[12]
Comparative Analysis: IR Peak Positions
The following table summarizes the expected IR absorption ranges for keto and nitrile groups in various chemical environments, with a focus on pyridyl derivatives. This data is synthesized from established spectroscopic principles and literature values.
| Functional Group | Chemical Environment | Typical Wavenumber (cm⁻¹) | Key Influencing Factors |
| Keto (C=O) | Saturated Aliphatic Ketone | 1715 | Baseline |
| Aryl Ketone (e.g., Acetophenone) | 1685-1700 | Conjugation with benzene ring | |
| Pyridyl Ketone (2- or 4-substituted) | 1670-1690 | Strong conjugation with pyridyl ring | |
| Pyridyl Ketone (3-substituted) | 1690-1710 | Reduced conjugation, stronger inductive effect | |
| Nitrile (C≡N) | Saturated Aliphatic Nitrile | 2240-2260 | Baseline |
| Aromatic Nitrile (e.g., Benzonitrile) | 2220-2240 | Conjugation with benzene ring | |
| Cyanopyridine (2- or 4-substituted) | 2215-2235 | Strong conjugation with pyridyl ring | |
| Cyanopyridine (3-substituted) | 2230-2245 | Reduced conjugation, stronger inductive effect |
Note: These are general ranges and the exact peak position can be influenced by the physical state of the sample (solid, liquid, solution), solvent polarity, and the presence of other functional groups.
Experimental Protocols for High-Fidelity IR Spectroscopy
The quality and reliability of IR spectral data are critically dependent on proper sample preparation and instrument operation. For solid pyridyl derivatives, two primary methods are recommended: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).
Method 1: Potassium Bromide (KBr) Pellet Technique
This traditional transmission method provides high-quality spectra when executed correctly.[13][14][15][16][17]
Protocol:
-
Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (typically at 100-110 °C for several hours) and stored in a desiccator.[14] All tools, including the agate mortar and pestle and die set, must be scrupulously clean and dry.[13]
-
Sample Grinding: Grind 1-2 mg of the solid pyridyl derivative sample to a very fine powder in the agate mortar. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[17]
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[13] Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained. Work quickly to minimize moisture absorption by the hygroscopic KBr.[14][15]
-
Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) and hold for 1-2 minutes to allow the KBr to flow and form a transparent or translucent disc.[14][16]
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum according to the instrument's operating procedures.
Method 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR is a modern, convenient technique that requires minimal sample preparation, making it ideal for rapid screening and analysis of a wide range of samples, including solids and liquids.[18][19][20][21][22]
Protocol:
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[23] Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid pyridyl derivative sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Spectral Acquisition: Acquire the IR spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Visualizing the Workflow and Key Concepts
To further clarify the process of spectral analysis and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for IR spectral analysis of pyridyl derivatives.
Caption: Influence of electronic effects on IR peak positions.
Conclusion
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
- Smalz, E. A. (1956). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. Applied Spectroscopy, 10(3), 152.
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]
- D'Souza, F., & Larsson, C. N. (2013). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Stack Exchange. (2014, December 5). What is the effect of conjugation of a carbonyl group in IR spectroscopy? Chemistry Stack Exchange. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Chad's Prep. (n.d.). Carbonyl Stretching Frequency (the effect of conjugation). Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
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A Comparative Guide to the Chemical Stability of 8-Oxooctanenitrile and its Derivatives for Pharmaceutical Applications
In the landscape of pharmaceutical development, the chemical stability of intermediates is a cornerstone of a robust and successful drug manufacturing process. An unstable intermediate can lead to impurity formation, yield loss, and significant analytical challenges, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the stability of 8-oxooctanenitrile, a bifunctional molecule, and explores rationally designed derivatives aimed at mitigating its inherent chemical liabilities. The insights and experimental frameworks presented herein are targeted toward researchers, scientists, and drug development professionals to aid in the selection and handling of more stable synthetic building blocks.
The Inherent Instability of 8-Oxooctanenitrile: A Tale of Two Functional Groups
8-Oxooctanenitrile possesses two reactive functional groups: a ketone and a nitrile. The juxtaposition of these groups within a flexible aliphatic chain presents several potential degradation pathways that must be considered during synthesis, purification, and storage.
The Vulnerability of the Nitrile Group
The nitrile functional group (C≡N), while often considered metabolically stable, is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] The reaction proceeds, typically accelerated by heat, through an amide intermediate to yield a carboxylic acid and ammonia.[2][3] This hydrolytic degradation is a significant concern, as the formation of the corresponding carboxylic acid introduces a critical impurity that can be difficult to separate and may interfere with subsequent synthetic steps.
The Reactivity of the Ketone Carbonyl
The ketone group is prone to a variety of reactions. Of particular note in a stability context is its susceptibility to:
-
Photodegradation: Ketones can absorb UV light, leading to photochemical reactions such as Norrish Type I and Type II cleavage, which can fragment the molecule.[4][5]
-
Enolization: In the presence of acid or base, the ketone can tautomerize to its enol form. While a reversible process, the enol is a reactive intermediate that can participate in undesired side reactions.[6]
-
Oxidation: Although generally stable to oxidation, harsh oxidative conditions can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl.
The presence of both a nucleophilic (albeit weak) nitrile nitrogen and an electrophilic ketone carbonyl in the same molecule also opens the door to potential intramolecular cyclization reactions under certain conditions, leading to cyclic imine or enamine impurities.
Strategic Derivatization for Enhanced Stability
To overcome the inherent instabilities of 8-oxooctanenitrile, several derivatives can be synthesized. The primary strategy involves the protection of the most reactive functional group, the ketone, to prevent its participation in degradation pathways.
Derivative 1: The Cyclic Ketal (Dioxolane)
Protecting the ketone as a cyclic ketal, for example, by reacting 8-oxooctanenitrile with ethylene glycol under acidic catalysis, is a classic and highly effective strategy.[7][8] The resulting derivative, 2-(6-cyanohexyl)-1,3-dioxolane , replaces the reactive carbonyl with a much more stable acetal group.
-
Rationale for Enhanced Stability: Acetals are stable under basic, nucleophilic, and reductive conditions.[9] This protection effectively shuts down degradation pathways involving the ketone, such as enolization and many photochemical reactions. The ketal can be readily removed (deprotected) using mild aqueous acid when the ketone functionality is required for a subsequent reaction.[9]
Derivative 2: α-Methyl Substitution
Introducing a methyl group on the carbon alpha to the nitrile (7-methyl-8-oxooctanenitrile ) can sterically hinder nucleophilic attack at the nitrile carbon.
-
Rationale for Enhanced Stability: The steric bulk of the methyl group can slow the rate of hydrolysis of the nitrile group. Furthermore, α-carbon substitution can influence the stability of radical intermediates, potentially altering metabolic degradation pathways if the molecule were to be used in a biological context.[10] However, this modification may also increase the propensity for enolization of the ketone.
Comparative Stability Profile: A Predictive Analysis
As direct, side-by-side experimental stability data for these specific compounds is not available in published literature, we present a predictive comparison based on established principles of chemical reactivity. The stability is rated qualitatively under common stress conditions encountered in pharmaceutical processing.
| Compound | Hydrolytic Stability (pH 4-8) | Basic Stability (pH > 9) | Acidic Stability (pH < 3) | Photostability | Oxidative Stability | Overall Predicted Stability |
| 8-Oxooctanenitrile (Parent) | Moderate | Low (Nitrile Hydrolysis) | Low (Nitrile Hydrolysis) | Low-Moderate | Moderate | Low |
| Ketal Derivative | High | High | Low (Ketal Hydrolysis) | High | High | High (under neutral/basic conditions) |
| α-Methyl Derivative | Moderate-High | Low-Moderate | Low-Moderate | Low-Moderate | Moderate | Low-Moderate |
Expert Interpretation: The Ketal Derivative is predicted to offer the most significant stability enhancement, particularly under neutral to basic conditions, making it an excellent choice for multi-step syntheses where basic reagents or conditions are employed. Its only significant liability is its instability to acid, which is also the mechanism for its intentional removal. The α-Methyl Derivative may offer a marginal improvement in hydrolytic stability but does not address the ketone's reactivity and is therefore a less robust solution.
Experimental Protocols for Stability Assessment
To empirically validate the predicted stability profiles, a rigorous stability testing program is required. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and utilize a stability-indicating HPLC method.[11][12][13][14]
Forced Degradation Study Protocol
Objective: To identify potential degradation products and establish the specificity of the analytical method.
-
Preparation of Stock Solutions: Prepare solutions of the parent compound and each derivative in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 4 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 105°C for 48 hours.
-
Photostability: Expose the solid compound and the solution to UV (200 Wh/m²) and visible light (1.2 million lux hours) in a validated photostability chamber.
-
-
Sample Analysis: Before and after stressing, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze using the stability-indicating HPLC method described below.
ICH Stability Study Protocol
Objective: To determine the shelf-life and recommended storage conditions.[15]
-
Batch Selection: Use at least three batches of each compound, representative of the final manufacturing process.
-
Storage Conditions: Store samples in their intended container closure systems under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Pull samples at 0, 3, and 6 months.
-
-
Tests to be Performed: At each time point, perform tests for appearance, assay (potency), and purity (degradation products) using a validated HPLC method.
Stability-Indicating HPLC Method
Objective: To separate and quantify the main compound from all process impurities and degradation products.[16][17][18]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (ketone carbonyl) and 205 nm (nitrile).
-
Rationale: A gradient reverse-phase method is chosen for its versatility in separating compounds with a range of polarities, which is essential when analyzing unknown degradation products.[19] The use of formic acid provides good peak shape for acidic and basic analytes. UV detection at a low wavelength ensures that most organic compounds, including those that may lack a strong chromophore, can be detected.
Conclusion and Recommendations
While 8-oxooctanenitrile is a useful bifunctional intermediate, its inherent chemical instability, driven by both its ketone and nitrile moieties, necessitates careful handling and consideration of its degradation pathways. This guide has established, based on fundamental chemical principles, that derivatization is a highly effective strategy to enhance stability.
The key takeaway for development teams is the superior predicted stability of the ketal-protected derivative, 2-(6-cyanohexyl)-1,3-dioxolane. This derivative effectively neutralizes the ketone's reactivity, preventing degradation under a wide range of conditions, especially basic and oxidative stress. For any project utilizing 8-oxooctanenitrile, it is strongly recommended to either use the ketal-protected form for synthetic steps where the ketone is not involved or to conduct a thorough forced degradation and ICH stability study as outlined herein to fully characterize the impurity profile and establish safe storage and handling procedures. By investing in this upfront stability analysis, teams can de-risk their development process, ensuring the quality and consistency of their synthetic intermediates and, ultimately, their final drug product.
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A Senior Application Scientist's Guide to Establishing Quality Control Standards for 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile
Introduction
8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile is a specialized organic molecule featuring a β-ketonitrile functional group, a structure of significant interest in medicinal chemistry and drug development.[1] β-Ketonitriles are highly versatile intermediates for synthesizing a range of heterocyclic compounds and complex pharmaceutical agents.[2] The presence of the chloropyridine moiety further enhances its utility as a scaffold for creating diverse molecular libraries. For researchers in drug discovery and process development, the purity and consistency of such a reagent are not merely desirable—they are fundamental prerequisites for generating reproducible, reliable, and ultimately meaningful data.
This guide provides a comprehensive framework for establishing robust quality control (QC) standards for this compound. We will move beyond a simple checklist of tests to explain the scientific rationale behind each analytical choice. This document is designed for researchers, quality control analysts, and drug development professionals who handle, synthesize, or procure this reagent, ensuring its fitness for purpose in demanding research applications.
Part 1: Identity and Physicochemical Characterization
Before assessing purity, it is imperative to unequivocally confirm the identity of the material. This foundational step prevents the costly and time-consuming use of incorrect starting materials.
1.1. Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural elucidation. A ¹H NMR spectrum should confirm the number of protons, their chemical environments (splitting patterns), and integration values corresponding to the molecule's structure. The ¹³C NMR spectrum should show the correct number of unique carbon signals. The spectra must be consistent with the proposed structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and, by extension, the elemental composition. The observed mass should be within a 5 ppm tolerance of the calculated mass (C₁₃H₁₅ClN₂O, Calculated Monoisotopic Mass: 266.0873). The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) must be present.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key vibrational stretches to confirm are the nitrile (C≡N) group, typically around 2250 cm⁻¹, and the ketone (C=O) group, around 1690-1710 cm⁻¹.
1.2. Physical Properties
A summary of the essential physical and chemical properties is provided below.
| Property | Value / Expected Value | Source / Method |
| Chemical Formula | C₁₃H₁₅ClN₂O | - |
| Molecular Weight | 267.73 g/mol | - |
| CAS Number | Not widely available; similar structures exist | - |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (Typical) | >97% for similar research-grade reagents | [3] |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DCM, THF, Acetone, Acetonitrile) | [4] |
Part 2: Purity Assessment and Impurity Profiling
Purity is the most critical attribute for a chemical reagent. Impurities can arise from the synthetic route, degradation, or storage and can significantly impact downstream reactions.[5] A multi-pronged analytical approach is necessary for comprehensive purity assessment.
2.1. Proposed Synthetic Route and Its Implications for Impurities
Understanding the synthesis is key to predicting potential impurities. A plausible route for synthesizing β-ketonitriles involves the acylation of a nitrile anion with an ester.[2]
Caption: Proposed synthetic pathway for this compound.
This proposed synthesis informs the potential impurities we must screen for:
-
Unreacted Starting Materials: Methyl 2-chloronicotinate and Octanenitrile.
-
Side-Products: Products from self-condensation of the ester or nitrile.
-
Reagents: Residual base or salts from the workup.
-
Solvents: Residual solvents from the reaction and purification steps (e.g., THF, Diethyl Ether, Ethyl Acetate).
2.2. Chromatographic Methods for Purity Determination
Chromatography is the cornerstone of purity analysis, capable of separating the main component from structurally similar impurities.
Caption: General analytical workflow for quality control assessment.
High-Performance Liquid Chromatography (HPLC) is the preferred method for potency and purity determination of non-volatile organic molecules.
-
Rationale: HPLC offers high resolution, sensitivity, and reproducibility. A UV detector is suitable as the pyridine ring and carbonyl group are chromophores.
-
Alternative Detection: For a more comprehensive analysis, Mass Spectrometry (LC-MS) can be used in parallel to provide mass information for each separated peak, aiding in the identification of unknown impurities.[6][7]
Gas Chromatography (GC) is ideal for analyzing volatile and semi-volatile compounds.
-
Rationale: GC is primarily used to quantify residual solvents from the synthesis and purification process. A Flame Ionization Detector (FID) provides excellent sensitivity for organic solvents.
2.3. Comparison of Analytical Methodologies
| Method | Principle | Pros | Cons | Best For |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, reproducible, quantitative, widely available. | Does not provide structural information on impurities. | Primary Purity Assay |
| HPLC-MS | Separation by HPLC, detection by mass. | Provides mass (and thus, molecular formula) of impurities, high sensitivity. | More complex, higher maintenance, may not be as quantitative as UV without standards. | Impurity Identification |
| GC-FID | Separation based on boiling point/polarity, universal detection of organics. | High sensitivity for volatile organics, quantitative. | Not suitable for non-volatile compounds like the main product. | Residual Solvent Analysis |
| qNMR | Quantitative NMR using an internal standard. | Highly accurate, no need for specific reference standards for each impurity. | Lower sensitivity than chromatography, requires a pure internal standard. | Potency/Purity Verification |
Part 3: Recommended QC Specifications and Protocols
A Certificate of Analysis for a high-quality reagent should include the following specifications.
Table: Proposed Quality Control Specifications
| Test | Method | Specification | Rationale |
| Appearance | Visual | White to off-white solid | Ensures consistency and flags gross contamination. |
| Identity | ¹H NMR | Spectrum conforms to structure | Confirms molecular structure. |
| Identity | MS (ESI+) | [M+H]⁺ matches theoretical mass ± 5 ppm | Confirms elemental composition. |
| Purity | HPLC (UV, 254 nm) | ≥ 97.0% | Ensures the reagent is suitable for sensitive applications. |
| Individual Impurity | HPLC (UV, 254 nm) | No single impurity > 1.0% | Controls known and unknown related substances. |
| Residual Solvents | GC-FID | Per ICH Q3C guidelines (e.g., <5000 ppm for Acetone, <410 ppm for ACN) | Ensures safety and prevents interference in reactions. |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Determination
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Rationale: A C18 column is a versatile starting point for moderately polar organic molecules.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: An acidified mobile phase ensures consistent peak shapes for the basic pyridine nitrogen.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the reagent and dissolve in 10 mL of Acetonitrile to make a 0.5 mg/mL solution.
-
Analysis: Inject 5 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: GC-FID Method for Residual Solvent Analysis
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).
-
Rationale: This column phase is designed for the separation of residual solvents.
-
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program:
-
Initial Temp: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Sample Preparation: Accurately weigh ~50 mg of the reagent into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., DMSO). Seal and crimp the vial.
-
Headspace Conditions: Equilibrate at 80 °C for 15 minutes before injection.
-
Analysis: Quantify against a standard solution of common process solvents.
Conclusion
Establishing rigorous quality control standards for a specialized reagent like this compound is essential for ensuring the integrity of research and development outcomes. A comprehensive QC program must include unambiguous identity confirmation via spectroscopic methods (NMR, MS), a robust purity assay using a stability-indicating HPLC method, and analysis of process-related impurities such as residual solvents by GC. By understanding the synthetic origin of the reagent, analysts can proactively search for likely impurities. This integrated approach, combining orthogonal analytical techniques, provides the highest degree of confidence in the quality of the material, empowering scientists to achieve reproducible and reliable results.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]
-
Kasprzyk-Hordern, B. (2008). Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastewater. [Link]
-
De Figueiredo, R. M., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. [Link]
-
Kasprzyk-Hordern, B., Dinsdale, R. M., & Guwy, A. J. (2008). Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastewater by solid-phase extraction and ultra performance liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
-
Study Prep in Pearson+. Example of a β-keto nitrile. [Link]
-
OQ. Luban DNDA-8320 Product Information. [Link]
-
European Chemicals Agency (ECHA). Substance Information. [Link]
-
Bubalo, M. C., et al. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Processes. [Link]
Sources
- 1. Give an example for each of the following: a. a β-keto nitrile | Study Prep in Pearson+ [pearson.com]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [cora.ucc.ie]
- 6. library.dphen1.com [library.dphen1.com]
- 7. ijpsonline.com [ijpsonline.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
